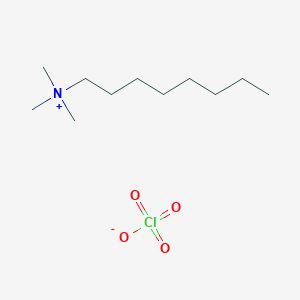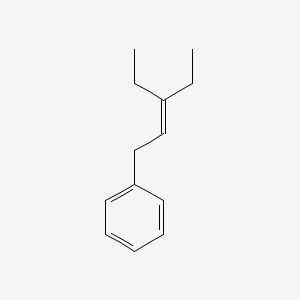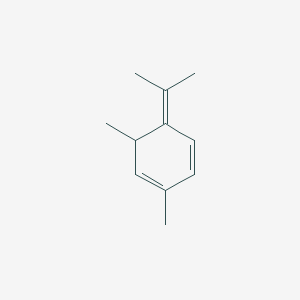
2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene is an organic compound characterized by a cyclohexadiene ring substituted with two methyl groups and an isopropylidene group. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity patterns. It is used in various scientific research applications due to its interesting chemical behavior and potential utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexadiene, which is commercially available or can be prepared through the partial hydrogenation of benzene.
Isopropylidene Introduction: The isopropylidene group is introduced via a condensation reaction with acetone in the presence of a strong base such as potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and reagents are often recycled to minimize waste and reduce costs. The process is optimized for high yield and purity, with rigorous quality control measures in place.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming epoxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the double bonds into single bonds, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the isopropylidene group, often using halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Epoxides or ketones, depending on the specific conditions.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated derivatives or other substituted cyclohexadienes.
Applications De Recherche Scientifique
2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene is used in various fields of scientific research:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the electron-donating effects of the methyl and isopropylidene groups, which can stabilize transition states and intermediates. This stabilization can facilitate various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylcyclohexa-1,3-diene: Similar structure but lacks the isopropylidene group.
1,4-Dimethylcyclohexa-1,3-diene: Methyl groups are positioned differently, affecting reactivity.
2,6-Dimethylcyclohexa-1,3-diene: Lacks the isopropylidene group, resulting in different chemical properties.
Uniqueness
2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene is unique due to the presence of the isopropylidene group, which significantly influences its chemical behavior. This group can participate in various reactions, providing a versatile platform for further functionalization and derivatization.
Propriétés
Numéro CAS |
138434-36-3 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
2,6-dimethyl-5-propan-2-ylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C11H16/c1-8(2)11-6-5-9(3)7-10(11)4/h5-7,10H,1-4H3 |
Clé InChI |
UQLHJMBOGXWWHV-UHFFFAOYSA-N |
SMILES canonique |
CC1C=C(C=CC1=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
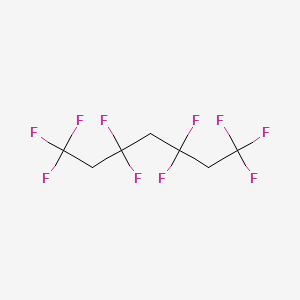
![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)
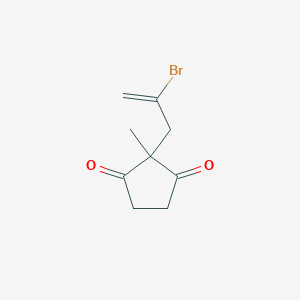
chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)
![12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate](/img/structure/B14270548.png)
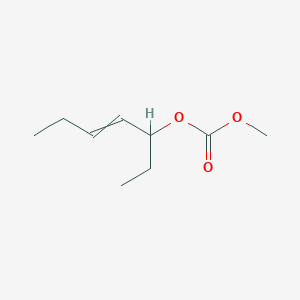
![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)
![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)
